1,1-Diethoxyacetone
Overview
Description
1,1-Diethoxyacetone is a compound of interest in various chemical reactions and has been studied for its molecular structure, synthesis pathways, and reactions. It is involved in the formation and study of various chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to 1,1-Diethoxyacetone, such as dihydroxyacetone dimers, has been explored through reactions with triethyl orthoformate and ethanol, leading to stable diethyl ethers with distinct cis- and trans-isomers, characterized by NMR spectroscopy and X-ray crystallography (Waagen et al., 1994). Additionally, chiral building blocks for antiviral agents have been synthesized from related compounds via lipase-catalyzed transesterification (Terao et al., 1991).
Molecular Structure Analysis
The molecular structure and conformational composition of dihydroxyacetone, closely related to 1,1-Diethoxyacetone, were studied through gas-phase electron diffraction, revealing a mixture of three conformers with details on their equilibrium structural parameters (Dorofeeva et al., 2007).
Chemical Reactions and Properties
Research on the thermal and photochemical reactions of biacetyl with 1,1-diethoxyethene shows complementary outcomes leading to different cycloadducts, showcasing the versatility in reactivity and potential for diverse chemical applications (Mattay et al., 1984).
Physical Properties Analysis
The study of the unusual stability of cis-2,5-diethoxy-2,5-bis(hydroxymethyl)-1,4-dioxane gives insight into the physical stability of compounds related to 1,1-Diethoxyacetone, highlighting the role of conformation in determining physical properties (Yuasa et al., 1999).
Chemical Properties Analysis
Investigations into the Michael addition reactions with 1,1-Diethoxybut-3-yn-2-one, a compound analogous to 1,1-Diethoxyacetone, explore the chemical reactivity and provide insights into the synthesis of β-substituted α,β-unsaturated ketones, indicating a wide range of chemical properties and synthetic possibilities (Sengee & Sydnes, 2011).
Scientific Research Applications
Chemical Structure and Properties
1,1-Diethoxyacetone is a chemical compound with interesting properties and applications. It has been studied in various chemical reactions, such as the formation of dihydroxyacetone dimers. For instance, 1,3-Dihydroxy-2-propanone (dihydroxyacetone) forms an equilibrium in aqueous solutions and reacts with triethyl orthoformate and ethanol, leading to stable diethyl ethers with distinct structures (Waagen et al., 1994).
Reactivity and Applications in Organic Synthesis
1,1-Diethoxyacetone is notable for its reactivity in organic synthesis. It has been used in Michael Addition reactions with various nitrogen and oxygen nucleophiles, producing good to excellent yields. These reactions often lead to the formation of β-substituted α,β-unsaturated ketones in a stereospecific manner (Myagmarsuren Sengee & L. Sydnes, 2011).
Applications in Biochemistry and Medicine
In biochemistry and medical research, compounds related to 1,1-Diethoxyacetone, such as acetoacetate, have been studied for their effects on the brain and their potential therapeutic applications. For example, acetoacetate has been investigated for its effects on voltage-dependent Ca2+ channels in hippocampal cells and its potential to suppress seizures (Kadowaki et al., 2017).
Metabolic Engineering
The related compound 1,3-Dihydroxyacetone has been studied for its potential in metabolic engineering. Research has focused on improving the yield of 1,3-Dihydroxyacetone through genetic engineering and fermentation process regulation (Lihui Sun et al., 2010).
Environmental and Industrial Applications
1,1-Diethoxyacetone and its derivatives have also been investigated for their potential environmental and industrial applications. For example, 1,1-diethoxyethane, a related compound, has been studied as an additive in diesel engines for emission improvement. This research explored its production methods and impact on pollutant emissions (Frusteri et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1,1-diethoxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(6(3)8)10-5-2/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOBEHDSJVJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879011 | |
Record name | 2-Propanone, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxyacetone | |
CAS RN |
5774-26-5 | |
Record name | 1,1-Diethoxyacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxypropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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